molecular formula C9H13NO B12882079 3-Cyclohexylisoxazole

3-Cyclohexylisoxazole

Cat. No.: B12882079
M. Wt: 151.21 g/mol
InChI Key: WFKULAPNXJUMIZ-UHFFFAOYSA-N
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Description

3-Cyclohexylisoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylisoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3+2) cycloaddition reaction, where nitrile oxides react with dipolarophiles under mild conditions to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of greener and more sustainable methods is a focus in industrial settings to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

3-Cyclohexylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexylisoxazole is unique due to its specific cyclohexyl substitution, which can influence its physical and chemical properties, making it distinct from other isoxazole derivatives. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-cyclohexyl-1,2-oxazole

InChI

InChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h6-8H,1-5H2

InChI Key

WFKULAPNXJUMIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NOC=C2

Origin of Product

United States

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